

Spectroscopic Fingerprints: A Comparative Guide to the Structural Confirmation of α -Tetralone

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Compound of Interest

Compound Name: *4-Phenylbutanoyl chloride*

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of organic molecules is a cornerstone of chemical analysis. This guide provides a detailed comparison of the spectroscopic data used to confirm the structure of α -tetralone, with a comparative look at a substituted analog, 6-methoxy- α -tetralone, to highlight how subtle structural changes are reflected in spectroscopic output.

This document presents key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to ensure reproducibility, and a logical workflow for spectroscopic analysis is visualized.

Comparative Spectroscopic Data: α -Tetralone vs. 6-Methoxy- α -tetralone

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for α -tetralone and 6-methoxy- α -tetralone.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Assignment	α -Tetralone Chemical Shift (δ , ppm)	6-Methoxy- α -tetralone Chemical Shift (δ , ppm)
H-2 (CH ₂)	2.64 (t)	2.62 (t)
H-3 (CH ₂)	2.15 (m)	2.12 (m)
H-4 (CH ₂)	2.96 (t)	2.91 (t)
H-5	8.03 (dd)	7.08 (d)
H-6	7.32 (td)	7.25 (d)
H-7	7.49 (td)	7.99 (d)
H-8	7.25 (d)	-
OCH ₃	-	3.86 (s)

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl₃)

Assignment	α -Tetralone Chemical Shift (δ , ppm)	6-Methoxy- α -tetralone Chemical Shift (δ , ppm)
C-1 (C=O)	198.2	196.8
C-2	39.1	39.0
C-3	23.2	23.3
C-4	29.7	29.3
C-4a	132.8	126.1
C-5	128.8	113.1
C-6	126.5	163.7
C-7	133.3	112.5
C-8	126.9	130.3
C-8a	144.6	147.1
OCH ₃	-	55.5

Table 3: IR Absorption Data (cm⁻¹)

Functional Group	α -Tetralone	6-Methoxy- α -tetralone	Characteristic Vibration
C=O (Aryl Ketone)	~1685	~1678	Stretching
C-H (sp ² aromatic)	~3070	~3060	Stretching
C-H (sp ³ aliphatic)	~2940, ~2840	~2950, ~2850	Stretching
C=C (aromatic)	~1600, ~1450	~1595, ~1480	Stretching
C-O (ether)	-	~1250	Stretching

Table 4: Mass Spectrometry Data (Electron Ionization)

Ion	α -Tetralone (m/z)	6-Methoxy- α -tetralone (m/z)	Notes
[M] ⁺	146	176	Molecular Ion
[M-28] ⁺	118	148	Loss of C ₂ H ₄ (ethylene) via retro-Diels-Alder
[M-29] ⁺	117	147	Loss of CHO
[M-43] ⁺	103	133	Loss of C ₃ H ₇

Table 5: UV-Vis Spectroscopic Data (in Ethanol)

Transition	α -Tetralone (λ max, nm)	6-Methoxy- α -tetralone (λ max, nm)
$\pi \rightarrow \pi$	~248, ~292	~276
$n \rightarrow \pi$	~330	~330

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the validation and comparison of results.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the purified compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1][2] The solution was then filtered into a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.
- Data Acquisition: For ^1H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ^{13}C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

2. Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the liquid sample (α -tetralone) was prepared between two sodium chloride (NaCl) plates.[3] For the solid sample (6-methoxy- α -tetralone), a potassium bromide (KBr) pellet was prepared by grinding a small amount of the sample with KBr and pressing it into a thin disk.
- Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Spectra were collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

3. Mass Spectrometry (MS)

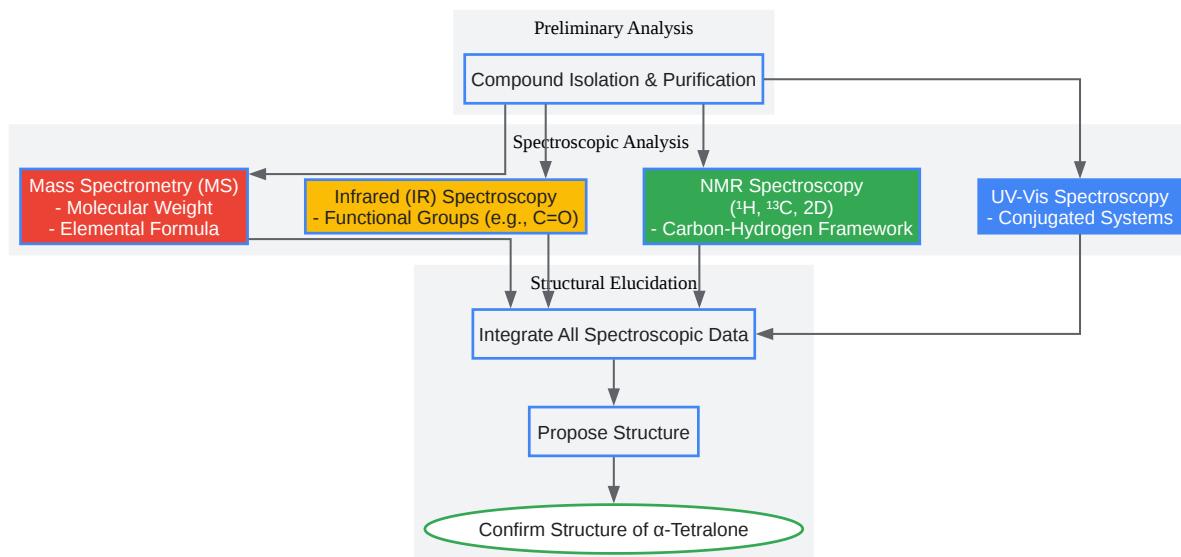
- Sample Introduction: The sample was introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column.
- Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.[4]
- Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer.[5]

4. UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the compound was prepared in ethanol to an approximate concentration of 10^{-4} to 10^{-5} M.
- Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
- Data Acquisition: The absorbance was measured over a wavelength range of 200-800 nm, using pure ethanol as the reference.[6]

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of a molecular structure like α -tetralone.



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Spectroscopic analysis workflow for structural elucidation.

By systematically applying these spectroscopic techniques and integrating the resulting data, a definitive structural confirmation of α -tetralone and its derivatives can be achieved, providing a solid foundation for further research and development.

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